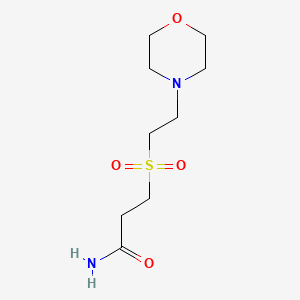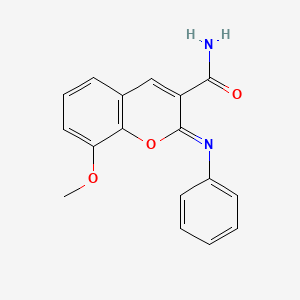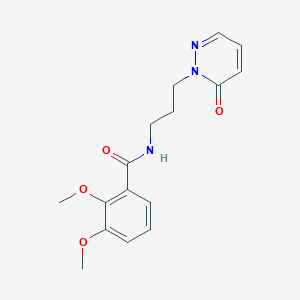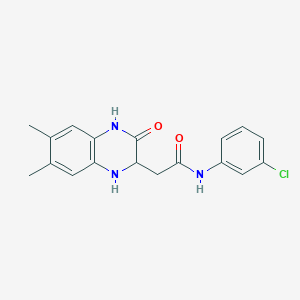
3-((2-Morpholinoethyl)sulfonyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Morpholinoethyl)sulfonyl)propanamide (MESNA) is a synthetic organic compound that belongs to the class of thiol compounds. It is a water-soluble compound that is used in various scientific research applications, especially in the field of biochemistry and pharmacology. MESNA has been found to have a wide range of biochemical and physiological effects, and its mechanism of action is well understood.
作用機序
The mechanism of action of 3-((2-Morpholinoethyl)sulfonyl)propanamide is based on its thiol group, which can react with electrophilic compounds and form stable thioether bonds. 3-((2-Morpholinoethyl)sulfonyl)propanamide has been found to be effective in reducing disulfide bonds in proteins, which can lead to the formation of free radicals and oxidative stress. It can also protect cells from chemotherapy-induced toxicity by scavenging free radicals and inhibiting the formation of reactive oxygen species (ROS) (5).
Biochemical and Physiological Effects:
3-((2-Morpholinoethyl)sulfonyl)propanamide has been found to have a wide range of biochemical and physiological effects. It has been shown to be effective in reducing the toxicity of chemotherapy drugs such as cyclophosphamide and ifosfamide, which are known to cause bladder toxicity (6). 3-((2-Morpholinoethyl)sulfonyl)propanamide has also been found to be effective in preventing oxidative stress and inflammation, which are associated with various diseases and conditions such as cardiovascular disease, cancer, and neurodegenerative disorders (7).
実験室実験の利点と制限
3-((2-Morpholinoethyl)sulfonyl)propanamide has several advantages for lab experiments, including its water solubility, stability, and ability to reduce disulfide bonds in proteins. However, 3-((2-Morpholinoethyl)sulfonyl)propanamide can also have some limitations, such as its potential to react with other compounds and its susceptibility to oxidation. Therefore, it is important to use 3-((2-Morpholinoethyl)sulfonyl)propanamide under controlled conditions and to optimize its concentration and exposure time in lab experiments.
将来の方向性
3-((2-Morpholinoethyl)sulfonyl)propanamide has a wide range of potential applications in various scientific research fields, including biochemistry, pharmacology, and medicine. Some of the future directions for 3-((2-Morpholinoethyl)sulfonyl)propanamide research include:
1. Developing new methods for the synthesis of 3-((2-Morpholinoethyl)sulfonyl)propanamide and its derivatives.
2. Investigating the potential of 3-((2-Morpholinoethyl)sulfonyl)propanamide as a therapeutic agent for various diseases and conditions.
3. Exploring the mechanism of action of 3-((2-Morpholinoethyl)sulfonyl)propanamide and its interactions with other compounds.
4. Optimizing the concentration and exposure time of 3-((2-Morpholinoethyl)sulfonyl)propanamide in lab experiments to maximize its effectiveness.
5. Developing new formulations of 3-((2-Morpholinoethyl)sulfonyl)propanamide for improved stability and bioavailability.
Conclusion:
In conclusion, 3-((2-Morpholinoethyl)sulfonyl)propanamide is a synthetic organic compound that has a wide range of scientific research applications. It has been found to have a well-understood mechanism of action, and its biochemical and physiological effects are well documented. 3-((2-Morpholinoethyl)sulfonyl)propanamide has several advantages for lab experiments, but it is important to use it under controlled conditions and to optimize its concentration and exposure time. The future directions for 3-((2-Morpholinoethyl)sulfonyl)propanamide research are promising, and it is likely that new applications and uses for this compound will be discovered in the coming years.
合成法
3-((2-Morpholinoethyl)sulfonyl)propanamide is synthesized by reacting 2-chloroethylamine hydrochloride with sodium bisulfite to form 2-(sodium sulfonate)ethylamine. This compound is then reacted with chloroacetyl chloride to form 2-chloro-N-(2-sulfonatoethyl)acetamide. Finally, this compound is reacted with morpholine to form 3-((2-Morpholinoethyl)sulfonyl)propanamide (1).
科学的研究の応用
3-((2-Morpholinoethyl)sulfonyl)propanamide has been used in various scientific research applications, including as a reducing agent for disulfide bonds in proteins, as a protective agent against chemotherapy-induced toxicity, and as an antioxidant in cell culture experiments (2). It has also been used as a stabilizer for proteins, enzymes, and antibodies (3). 3-((2-Morpholinoethyl)sulfonyl)propanamide has been found to be effective in preventing the formation of free radicals and oxidative stress, which are associated with various diseases and conditions (4).
特性
IUPAC Name |
3-(2-morpholin-4-ylethylsulfonyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4S/c10-9(12)1-7-16(13,14)8-4-11-2-5-15-6-3-11/h1-8H2,(H2,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDAYGQSNSEWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(methylthio)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2588682.png)
![5-[(4-Methoxyphenyl)amino]-2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2588683.png)

![3,5-bis(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2588688.png)

![5-methyl-N-phenyl-7-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2588694.png)
![N-(3-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2588695.png)



![3-((5-(methylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2588702.png)


